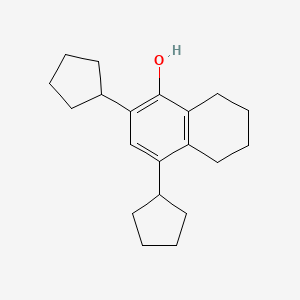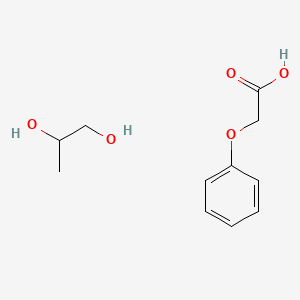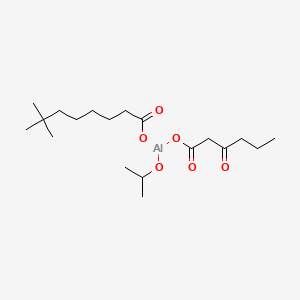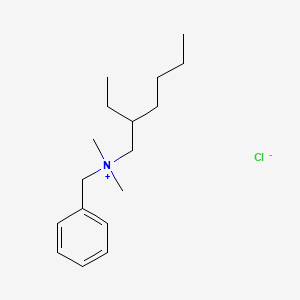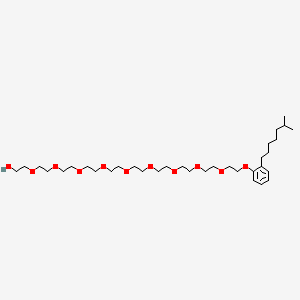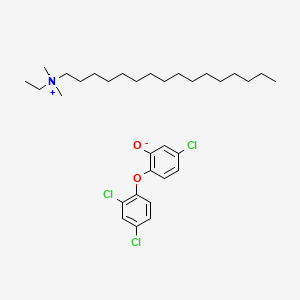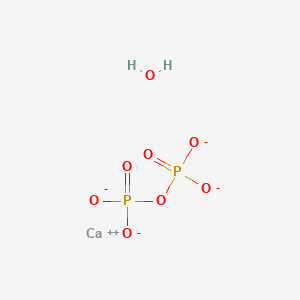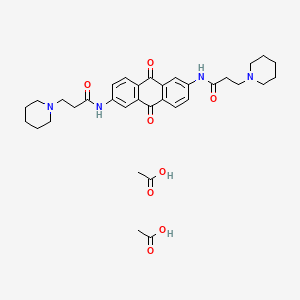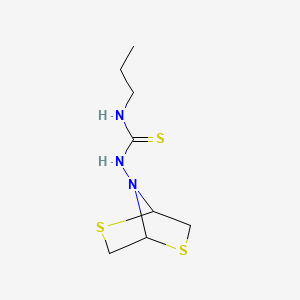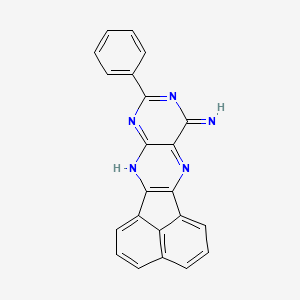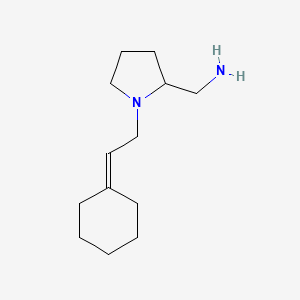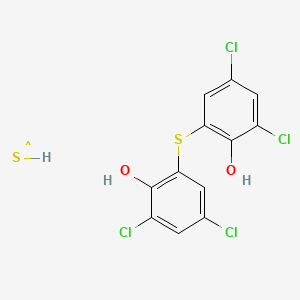
Bithifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bithifen, also known as bifenthrin, is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It is known for its effectiveness against a broad spectrum of insect pests, including ants, beetles, mosquitoes, and spiders. This compound is characterized by its long residual activity and low water solubility, making it a preferred choice for various pest management applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bithifen is synthesized through an esterification reaction involving lambda-cyhalothric acid and biphenyl alcohol. The reaction is catalyzed by a suitable catalyst and conducted in the presence of a solvent. The water generated during the reaction is removed azeotropically, and the product is crystallized after partial solvent removal .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes. The reaction system is concentrated, cooled, and crystallized without the need for washing, making the process environmentally friendly. The yield of this compound in industrial production can reach 95% or above, with product purity exceeding 99% .
Analyse Des Réactions Chimiques
Types of Reactions
Bithifen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products
Oxidation: Hydroxy-bithifen and hydroxy-methyl-bithifen.
Reduction: Biphenyl alcohol and biphenyl acid.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Bithifen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrethroid insecticides.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects.
Medicine: Explored for its potential use in developing new insecticidal formulations.
Industry: Widely used in agricultural pest control and residential pest management
Mécanisme D'action
Bithifen exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels, delaying their closure and causing prolonged depolarization of the nerve membrane. This results in continuous nerve firing, leading to paralysis and death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar applications but different chemical structure.
Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.
Cypermethrin: Widely used in agriculture and residential pest control
Uniqueness of Bithifen
This compound is unique due to its long residual activity and low water solubility, which make it highly effective in soil and other environments where prolonged pest control is needed. Its ability to target a broad spectrum of pests with minimal environmental impact further distinguishes it from other pyrethroids .
Propriétés
Numéro CAS |
57484-86-3 |
|---|---|
Formule moléculaire |
C12H7Cl4O2S2 |
Poids moléculaire |
389.1 g/mol |
InChI |
InChI=1S/C12H6Cl4O2S.HS/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;/h1-4,17-18H;1H |
Clé InChI |
UAULZKIRDNZQHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl.[SH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


